Cloperastine hydrochloride
Overview
Description
Cloperastine hydrochloride is a compound primarily used as an antitussive and antihistamine. It is marketed as a cough suppressant in various countries, including Japan, Hong Kong, and some European nations. The compound was first introduced in Japan in 1972 and later in Italy in 1981 . This compound is known for its efficacy in treating coughs without the sedative effects commonly associated with other antitussives.
Mechanism of Action
Target of Action
Cloperastine hydrochloride is a cough suppressant that primarily targets the central nervous system . It has been identified to interact with several biological targets, including the σ1 receptor, GIRK channels, H1 receptors, and cholinergic receptors . The σ1 receptor and GIRK channels are likely agonists .
Mode of Action
It is known to suppress the cough reflex by direct effect on the cough center in the brain . It also exhibits papaverine-like action for the treatment of heart and brain spasms . Furthermore, it has antihistaminic and anticholinergic properties .
Biochemical Pathways
This compound has been found to inhibit mitochondrial oxidative phosphorylation . This inhibition is associated with the down-regulation of several key proteins involved in oxidative phosphorylation, including NADH dehydrogenase [ubiquinone] 1 alpha subcomplex 1, NADH ubiquinone oxidoreductase subunit S5, and cytochrome C oxidase .
Pharmacokinetics
A study on the pharmacokinetics of this compound in healthy Chinese subjects under fasting and postprandial conditions revealed that the test and reference preparations of this compound were bioequivalent . The primary endpoints of the pharmacokinetic parameters were the area under the plasma concentration-time curve from zero to 72 h (AUC 0–72h), under the plasma concentration-time curve from zero to infinity (AUC 0–∞), and the maximal plasma concentration (Cmax) .
Result of Action
The result of this compound’s action is the suppression of coughing . It achieves this by acting on the central nervous system and exhibiting a strong central antitussive effect . Additionally, it has a mild antihistaminic action .
Action Environment
A study found that food has no significant effect on the absorption of cloperastine . Furthermore, both the test and reference preparations of this compound were well tolerated under both fasting and postprandial conditions .
Biochemical Analysis
Biochemical Properties
Cloperastine hydrochloride interacts with several biomolecules. It is identified as a ligand of the σ1 receptor , and it also acts as a GIRK channel blocker . These interactions play a crucial role in its function as a cough suppressant .
Cellular Effects
This compound has been found to inhibit the proliferation of esophageal squamous cell carcinoma cells . This suggests that it may have effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The precise mechanism of action of this compound is not fully clear. It is known to act as a ligand of the σ1 receptor (likely an agonist), a GIRK channel blocker, an antihistamine (for the H1 receptor), and an anticholinergic . These interactions at the molecular level contribute to its antitussive efficacy .
Temporal Effects in Laboratory Settings
In a clinical trial, this compound showed a peak concentration at 1–1.5 hours after administration, with a half-life of 23.0 ± 7.7 hours . This suggests that the effects of this compound change over time in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cloperastine hydrochloride involves several key steps:
Halogenation: The halogenation of 4-chlorobenzhydrol with phosphorus tribromide in tetrachloromethane produces 1-(bromophenylmethyl)-4-chlorobenzene.
Etherification: This intermediate is then treated with ethylenechlorohydrin (2-chloroethanol) to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane.
Condensation: The final step involves the reaction of this compound with piperidine to yield cloperastine.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but is optimized for large-scale production. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to maximize yield and purity. For instance, the etherification reaction is conducted at temperatures ranging from -20 to 150°C, with a reaction time of 1 to 72 hours .
Chemical Reactions Analysis
Types of Reactions: Cloperastine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions are common in modifying the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation agents like chlorine and bromine are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cloperastine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of antitussive agents.
Industry: The compound is used in the formulation of various cough syrups and other pharmaceutical products.
Comparison with Similar Compounds
Codeine: Another antitussive agent, but with more pronounced sedative effects.
Dextromethorphan: A widely used cough suppressant with a different mechanism of action.
Diphenhydramine: An antihistamine with sedative properties, often used in combination with other antitussives.
Uniqueness: Cloperastine hydrochloride is unique in its dual activity as both an antitussive and antihistamine. Unlike codeine, it does not act on the central nervous system or the respiratory center, making it a safer option for treating coughs without significant sedation .
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLRYRWJLTVAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3703-76-2 (Parent) | |
Record name | Cloperastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045413 | |
Record name | Cloperastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14984-68-0, 3703-76-2 | |
Record name | Cloperastine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14984-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloperastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloperastine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cloperastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[(4-chlorophenyl)phenylmethoxy]ethyl]piperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPERASTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI4N7C63ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to quantify cloperastine hydrochloride in pharmaceutical preparations?
A1: High-Performance Liquid Chromatography (HPLC) is widely employed for the quantification of this compound. [, ] One study utilized an Agilent C18 column with a mobile phase consisting of 0.02 mol·L-1 KH2PO4-methanol (30:70, triethylamine 1.0 mL, adjusted to pH=3.5 with phosphoric acid) at a flow rate of 1.0 mL·min-1, with detection at a wavelength of 225 nm. [] Another study utilized a Waters X-Terra C18 column (4.6mm×250mm, 5 μm) and a mobile phase of 1% acetic acid solution (pH adjusted to 3.7 with diethylamine)-methanol (50:50) with detection at 226 nm. [] Additionally, a flow injection chemiluminescence method has been developed for this compound analysis. [] This method utilizes the chemiluminescence reaction between cerium(IV) and sodium sulfite, where this compound enhances the signal, allowing for its detection. []
Q2: Can you elaborate on the application of the flow-injection chemiluminescence method for this compound determination?
A2: This method offers a sensitive and selective approach for quantifying this compound in pharmaceutical formulations. [] The reaction involves injecting this compound into a mixture of cerium(IV) and sodium sulfite after their initial chemiluminescence reaction is complete. [] This causes an enhancement of the chemiluminescence signal, which is directly proportional to the this compound concentration. [] The method demonstrated good linearity within a specific concentration range and a low detection limit. []
Q3: What are some identified impurities in this compound, and how are they monitored?
A3: While specific impurities aren't detailed in the provided abstracts, HPLC is highlighted as a method for identifying and quantifying related substances in this compound. [] The presence of these impurities, even in small amounts, can potentially impact the safety and efficacy of the drug product. Therefore, monitoring and controlling these impurities during manufacturing is crucial to ensure the quality of this compound. []
Q4: Have there been any studies on improving the palatability of this compound formulations?
A4: Yes, research has explored taste-masking strategies for this compound in oral dispersible tablets (ODTs). [] One study investigated the use of lyophilization and the incorporation of Eudragit E PO® to mask the bitter taste of the drug. [] This approach aimed to enhance patient compliance, particularly in pediatric formulations, by improving the overall palatability of the medication. []
Q5: How is the content uniformity of this compound assessed in combination drug products?
A5: HPLC plays a crucial role in determining the content uniformity of this compound, especially in formulations containing multiple active ingredients. [] One study focused on a compound paracetamol, caffeine, and pseudoephedrine hydrochloride capsule formulation. [] The researchers successfully employed HPLC to quantify this compound within this multi-drug matrix, showcasing the method's specificity and accuracy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.